1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a complex organic compound that features a pyrazole ring substituted with bromophenyl groups and a morpholinopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one typically involves multi-step organic reactions. One common method is the condensation of 4-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazoline derivative. This intermediate is further reacted with morpholine and a suitable acylating agent to produce the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups and the pyrazole ring can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The morpholinopropanone moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole: Lacks the morpholinopropanone moiety.
1-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one: Similar structure but with chlorine atoms instead of bromine.
1-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties. The combination of the pyrazole ring and the morpholinopropanone moiety also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Br2N3O2/c23-18-5-1-16(2-6-18)20-15-21(17-3-7-19(24)8-4-17)27(25-20)22(28)9-10-26-11-13-29-14-12-26/h1-8,21H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDBUUKOONSXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.